High-Yield One-Pot Oxidation to 4-Benzoylpyridine: 96% Yield vs. Standard Palladium-Catalyzed Carbonylative Coupling (80-95%)
Phenyl(pyridin-4-yl)methyl acetate undergoes a DDQ-mediated oxidation in water/chlorobenzene to afford 4-benzoylpyridine in 96% yield within 2 hours [1]. This metal-free procedure outperforms the typical palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids, which yields benzoylpyridines in 80-95% , offering a simpler, cost-effective alternative for synthesizing this valuable pharmaceutical intermediate [2].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 96% |
| Comparator Or Baseline | Palladium-catalyzed carbonylative coupling: 80-95% |
| Quantified Difference | 1-16% higher yield; metal-free conditions |
| Conditions | DDQ, water/chlorobenzene, 2h |
Why This Matters
Higher yield and metal-free conditions reduce cost and purification burden, making it preferable for large-scale synthesis.
- [1] Molaid. [Phenyl(pyridin-4-yl)methyl] acetate – Reaction Information. https://www.molaid.com/MS_86033 (accessed 2026-04-21). View Source
- [2] RU0002622637C1. 4-benzoylpyridine oxime derivatives having anticonvulsant activity. https://patents.google.com/patent/RU0002622637C1/en (accessed 2026-04-21). View Source
